(3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide
Overview
Description
(3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide is a chemical compound known for its unique structural features and potential applications in various fields. It contains a pyrrolidine ring substituted with a trifluoromethyl group and a sulfonamide group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Sulfonamide formation: The sulfonamide group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonyl anhydrides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to other functional groups.
Substitution: The trifluoromethyl group and sulfonamide group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other derivatives.
Scientific Research Applications
(3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of (3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the sulfonamide group may participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (3S,4S)-N,N-dimethyl-1-(prop-2-enoyl)-4-(trifluoromethyl)pyrrolidine-3-sulfonamide
- (3S,4S)-N,N-Dimethyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-sulfonamide
- (3S,4S)-N,N-dimethyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-4-(trifluoromethyl)pyrrolidine-3-sulfonamide
Uniqueness: (3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group provides opportunities for hydrogen bonding and interaction with biological targets.
Properties
IUPAC Name |
(3S,4S)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O2S/c1-12(2)15(13,14)6-4-11-3-5(6)7(8,9)10/h5-6,11H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUGNJGRBQFONV-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CNCC1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)[C@@H]1CNC[C@H]1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807937-75-2 | |
Record name | rac-(3R,4R)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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